An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)propanoic Acid
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2,2,2-Trifluoroethoxy)propanoic acid (CAS 1016854-20-8), a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document integrates known information with expert analysis of its structural analogues to offer predictive insights into its properties, synthesis, and potential applications.
Molecular Structure and Key Features
3-(2,2,2-Trifluoroethoxy)propanoic acid possesses a unique combination of a flexible propanoic acid backbone and a terminal trifluoroethoxy group. This structure imparts a distinct set of physicochemical properties that are highly relevant in the context of drug design and development.
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The Carboxylic Acid Moiety: This functional group serves as a handle for forming esters, amides, and other derivatives. Its acidity and potential for hydrogen bonding are critical for interactions with biological targets.
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The Ether Linkage: The ether bond introduces conformational flexibility and influences the molecule's polarity and solubility.
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The Trifluoroethyl Group (-OCH₂CF₃): This is the most defining feature of the molecule. The high electronegativity of the fluorine atoms significantly impacts the electronic properties of the ether oxygen, making it less basic than in non-fluorinated analogues. This group is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functional groups, all of which are desirable attributes in drug candidates.[1][2]
Physicochemical and Spectroscopic Properties
While experimental data for this specific compound is scarce, we can predict its properties based on its structure and data from related compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1016854-20-8 | |
| Molecular Formula | C₅H₇F₃O₃ | [3] |
| Molecular Weight | 172.11 g/mol | |
| Appearance | Likely a colorless liquid or low-melting solid | Based on similar short-chain carboxylic acids |
| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from related propanoic acid derivatives |
| Solubility | Expected to have moderate solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate. | The carboxylic acid group enhances water solubility, while the fluorinated alkyl chain increases lipophilicity. |
| pKa | Estimated to be slightly lower than propanoic acid (pKa ~4.87), likely in the range of 4.0-4.5. | The electron-withdrawing effect of the trifluoroethoxy group will increase the acidity of the carboxylic acid. |
Spectroscopic Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show three distinct signals:
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-CH₂-COOH (α-protons): A triplet around 2.6-2.8 ppm.
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-O-CH₂-CH₂- (β-protons): A triplet around 3.8-4.0 ppm.
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-O-CH₂-CF₃: A quartet around 4.2-4.4 ppm, with coupling to the adjacent fluorine atoms (³JHF).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum should display five signals:
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-COOH: ~175-180 ppm
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-CH₂-COOH: ~35-40 ppm
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-O-CH₂-CH₂-: ~65-70 ppm
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-O-CH₂-CF₃: A quartet around 68-72 ppm due to coupling with fluorine (²JCF).
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-CF₃: A quartet around 123-126 ppm due to one-bond coupling with fluorine (¹JCF).
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
A single signal, a triplet, is expected for the -CF₃ group around -74 to -76 ppm (relative to CFCl₃), with coupling to the adjacent methylene protons (³JHF).
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 171.03.[3] Fragmentation would likely involve the loss of CO₂ (44 Da) and subsequent cleavages of the ether linkage.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-(2,2,2-Trifluoroethoxy)propanoic acid would involve a Michael addition of 2,2,2-trifluoroethanol to an acrylate ester, followed by hydrolysis. This two-step process is a common and reliable method for the preparation of β-alkoxy propanoic acids.
Figure 1: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
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Michael Addition: To a solution of 2,2,2-trifluoroethanol (1.2 eq) in a suitable solvent such as THF, a catalytic amount of a strong base like sodium hydride (0.1 eq) is added at 0 °C. Ethyl acrylate (1.0 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials.
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Work-up and Isolation of Intermediate: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester intermediate.
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Hydrolysis: The crude ethyl 3-(2,2,2-trifluoroethoxy)propanoate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours.
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Final Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to a pH of ~2 with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 3-(2,2,2-Trifluoroethoxy)propanoic acid. Further purification can be achieved by distillation or chromatography if necessary.
Reactivity Profile
The reactivity of 3-(2,2,2-Trifluoroethoxy)propanoic acid is dominated by its carboxylic acid functionality. It will undergo typical reactions of carboxylic acids, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst.
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Amide Formation: Reaction with amines, often requiring activation with coupling reagents (e.g., DCC, EDC).
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Reduction: Can be reduced to the corresponding alcohol, 3-(2,2,2-trifluoroethoxy)propan-1-ol, using strong reducing agents like LiAlH₄.
The trifluoroethoxy group is generally stable under most reaction conditions. The C-F bonds are strong, and the ether linkage is not easily cleaved, contributing to the overall stability of the molecule.[2]
Applications in Drug Discovery and Development
The incorporation of fluorinated motifs is a well-established strategy in modern drug discovery. The 2,2,2-trifluoroethoxy group, in particular, is valued for its ability to fine-tune the properties of a lead compound.
Figure 2: Rationale for using the title compound in drug development.
Potential Advantages in Medicinal Chemistry:
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Metabolic Stability: The trifluoromethyl group can block sites of oxidative metabolism, leading to a longer half-life of the drug in the body.
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Lipophilicity and Permeability: The fluorinated tail increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
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Binding Interactions: The polarized C-F bonds can participate in favorable non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.
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pKa Modulation: The electron-withdrawing nature of the trifluoroethoxy group can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH and affecting its solubility and target engagement.
While there are no specific drugs in the market that are publicly disclosed to contain the 3-(2,2,2-Trifluoroethoxy)propanoic acid moiety, it represents a valuable building block for the synthesis of novel pharmaceutical candidates. Its utility lies in its ability to be incorporated into larger molecules to impart the beneficial properties of the trifluoroethoxy group.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(2,2,2-Trifluoroethoxy)propanoic acid. However, based on its structure as a carboxylic acid, the following precautions should be taken:
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Corrosive: Carboxylic acids are generally corrosive. Avoid contact with skin, eyes, and mucous membranes.[4][5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
3-(2,2,2-Trifluoroethoxy)propanoic acid is a promising, albeit under-characterized, building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of a carboxylic acid handle and a metabolically robust, lipophilic trifluoroethoxy tail makes it an attractive fragment for the design of new molecules with tailored properties. While detailed experimental data is currently lacking, this guide provides a solid foundation of predicted properties, a plausible synthetic route, and a clear rationale for its potential applications, serving as a valuable resource for researchers interested in exploring the potential of this and related fluorinated compounds.
References
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Decostanzi, M., Campagne, J.-M., & Leclerc, E. (2015). Fluorinated enol ethers: their synthesis and reactivity. RSC Advances, 5(65), 52634-52663. [Link]
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Wikipedia. (2023, December 29). Perfluoroalkyl carboxylic acids. In Wikipedia. [Link]
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Patil, S. B., et al. (2016). Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy)-[2][6][7]triazine (TriTFET). Organic & Medicinal Chemistry International Journal, 1(2).
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SpectraBase. (n.d.). (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one. Retrieved February 13, 2026, from [Link]
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Ahrens, L., et al. (2011). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Journal of Environmental Monitoring, 13(7), 1820-1835. [Link]
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